Lipophilicity Profiling: LogP Differentiation Among 3-Bromo-4-fluoro-N,N-dimethylaniline, Its Mono-Halogenated Analogs, and the 3-Chloro-4-fluoro Analog
The lipophilicity of 3-bromo-4-fluoro-N,N-dimethylaniline (computed LogP 2.65) is distinct from that of its closest usable analogs. The 4-fluoro-N,N-dimethylaniline (XLogP3 2.60, computed LogP 2.22) is less lipophilic, while 3-chloro-4-fluoro-N,N-dimethylaniline (XLogP3 2.9) is more lipophilic [1]. The 3-bromo-N,N-dimethylaniline analog (LogP 2.52–3.46 depending on method) spans a broader range, reflecting the absence of a fluorine and its own property variability . The 0.14–0.43 LogP unit elevation over the 4-fluoro analog translates to approximately a 1.4–2.7-fold increase in partition coefficient (P), which impacts both aqueous solubility and passive membrane permeability in a manner that cannot be replicated by the mono-fluoro or mono-bromo analogs.
4-F analog 2.22–2.60
3-Cl-4-F analog 2.90
| Evidence Dimension | Lipophilicity (octanol–water partition coefficient, LogP) |
|---|---|
| Target Compound Data | LogP 2.65 (computed, Leyan) |
| Comparator Or Baseline | 4-Fluoro-N,N-dimethylaniline: XLogP3 2.60 / LogP 2.22 (Computed, Chembase/Aladdin); 3-Bromo-N,N-dimethylaniline: LogP 2.52 (BocSci); 3-Chloro-4-fluoro-N,N-dimethylaniline: XLogP3 2.9 (PubChem) |
| Quantified Difference | Target LogP is 0.05 units above XLogP3 (or 0.43 units above computed LogP) of the 4-fluoro analog; 0.14 units above the 3-bromo analog (BocSci value); and 0.25 units below the 3-chloro-4-fluoro analog. |
| Conditions | Computed LogP values from multiple databases (Leyan RDKit, PubChem XLogP3, Chembase). Methods vary; direct head-to-head comparison is not available. |
Why This Matters
A LogP elevation of 0.14–0.43 units relative to the mono-fluoro analog increases hydrophobic surface area and alters solubility/permeability balance, which is critical for optimizing lead-like properties in early-stage drug discovery where precise LogP control is required.
- [1] PubChem. 3-Chloro-4-fluoro-N,N-dimethylaniline. CID 23135600. XLogP3: 2.9. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-chloro-4-fluoro-N_N-dimethylaniline (accessed 2026-05-07). View Source
